9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
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Overview
Description
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multiple steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with methylmagnesium chloride in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then quenched with water, and the product is extracted using chloroform .
Industrial Production Methods
Industrial production of this compound may involve the high-temperature condensation of diphenylamine with acetone in the presence of a catalyst such as benzenesulfonic acid. The reaction is carried out at temperatures between 240-250°C, followed by distillation to remove excess acetone .
Chemical Reactions Analysis
Types of Reactions
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. It is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
9,9-dimethylacridine: Similar in structure but lacks the pyridinyl group.
9,10-dihydro-9,9-dimethylacridine: Another related compound with similar properties but different applications.
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
9,9-dimethyl-12-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-19-23(20(27)13-24)21(16-7-5-11-25-14-16)22-17-8-4-3-6-15(17)9-10-18(22)26-19/h3-11,14,21,26H,12-13H2,1-2H3 |
InChI Key |
FSKUPTNGSSWAGD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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